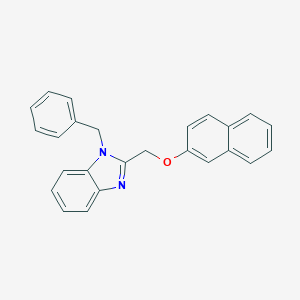![molecular formula C25H26N4O3S2 B381353 ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 315708-08-8](/img/structure/B381353.png)
ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a complex organic molecule. It has a linear formula of C25H26N4O3S2 and a molecular weight of 494.639 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The compound includes a [1,2,4]triazolo[4,3-a]quinolin ring, a cyclohepta[b]thiophene ring, and an ethyl carboxylate group .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, which form the core structure of this compound, have been studied for their anticancer properties . The presence of the 1,2,4-triazolo[4,3-a]quinolin-1-yl moiety could potentially interact with various biological targets, leading to the development of new anticancer agents. Research could focus on the compound’s efficacy against specific cancer cell lines and its mechanism of action.
Organic Semiconductors
The thiophene ring is a key component in the development of organic semiconductors . This compound could be investigated for its electronic properties and potential use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Its unique structure might offer advantages in charge transport and stability.
Anti-inflammatory Drugs
Thiophene derivatives are known to exhibit anti-inflammatory effects . This compound could be synthesized and tested for its ability to reduce inflammation in various disease models. It could serve as a lead compound for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
The antimicrobial potential of thiophene-based compounds is well-documented . This particular compound could be assessed for its effectiveness against a range of bacterial and fungal pathogens. Its mode of action could also be explored, potentially leading to novel antimicrobial therapies.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives can act as corrosion inhibitors . The compound could be applied to metal surfaces to evaluate its protective qualities against corrosion, which could be particularly useful in harsh chemical environments.
Material Science: Development of OLEDs
The structural features of this compound suggest it could be useful in the fabrication of OLEDs . Research could focus on its luminescent properties and how it can be incorporated into OLED devices to improve their performance and longevity.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-3-32-24(31)22-17-10-5-4-6-12-19(17)34-23(22)26-21(30)14-33-25-28-27-20-13-15(2)16-9-7-8-11-18(16)29(20)25/h7-9,11,13H,3-6,10,12,14H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSACPFREVUMDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-bromo-4-phenyl-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B381271.png)

![2-[(4-fluorobenzyl)sulfanyl]-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381273.png)
![3-Allyl-2-{[2-(5-methyl-2-nitrophenoxy)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B381274.png)

![4-methyl-7-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B381282.png)
![ethyl 4-(3,4-dimethylphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B381283.png)
![2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B381284.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B381286.png)
![Dimethyl 5-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B381287.png)
![2-methyl-4-(1-naphthyloxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B381290.png)
![2-{[3-allyl-5-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B381291.png)
![dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B381293.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B381294.png)